2-(4-FLUOROBENZENESULFONAMIDO)HEXANOIC ACID
Description
2-(4-Fluorobenzenesulfonamido)hexanoic acid is a synthetic compound featuring a hexanoic acid backbone substituted with a 4-fluorobenzenesulfonamido group. This structure combines a carboxylic acid moiety with a sulfonamide group, which is often associated with bioactivity in pharmaceuticals (e.g., enzyme inhibition or antimicrobial properties).
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-2-3-4-11(12(15)16)14-19(17,18)10-7-5-9(13)6-8-10/h5-8,11,14H,2-4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDLKRRSCBGBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzenesulfonamido)hexanoic acid typically involves the reaction of hexanoic acid with 4-fluorobenzenesulfonamide. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2-(4-Fluorobenzenesulfonamido)hexanoic acid is scaled up using large reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve multiple steps, including purification and crystallization, to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzenesulfonamido)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the 4-fluorobenzenesulfonamido group can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(4-Fluorobenzenesulfonamido)hexanoic acid include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of 2-(4-Fluorobenzenesulfonamido)hexanoic acid depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzenesulfonamido compounds.
Scientific Research Applications
2-(4-Fluorobenzenesulfonamido)hexanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzenesulfonamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexanoic Acid 2-(Diethylamino)ethyl Ester (DA-6)
Structural Differences :
- DA-6 is an ester derivative with a tertiary amine (diethylamino) group, whereas 2-(4-fluorobenzenesulfonamido)hexanoic acid contains a sulfonamide and a fluorine-substituted aromatic ring.
- The ester group in DA-6 enhances lipid solubility, facilitating membrane penetration in plants, while the sulfonamido group in the target compound may confer hydrogen-bonding capacity, influencing protein interactions.
Table 1. Key Effects of DA-6 on Strawberry Seedlings Under Chilling Stress
| Parameter | Control (No Stress) | Chilling + Water | Chilling + 20 mg dm⁻³ DA-6 |
|---|---|---|---|
| O₂⁻ Content (nmol g⁻¹ FW) | 12.5 ± 1.2 | 38.7 ± 3.5 | 22.4 ± 2.1* |
| H₂O₂ (μmol g⁻¹ FW) | 8.3 ± 0.9 | 24.6 ± 2.8 | 14.2 ± 1.5* |
| SOD Activity (U mg⁻¹ protein) | 45.2 ± 4.1 | 28.7 ± 3.0 | 58.3 ± 5.2* |
| PN (μmol CO₂ m⁻² s⁻¹) | 10.1 ± 0.8 | 4.2 ± 0.5 | 7.9 ± 0.7* |
Adapted from ; * indicates significant difference (P < 0.05).
- Its fluorinated aromatic ring may enhance metabolic stability compared to non-fluorinated analogs.
6-({[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic Acid
Structural Differences :
- This compound features a coumarin-derived acetyloxy group linked to the hexanoic acid backbone, contrasting with the sulfonamido-fluorobenzene group in the target compound.
- The coumarin moiety may confer fluorescence or photochemical activity, while the sulfonamido group in the target compound is more likely to engage in hydrogen bonding.
Functional Properties :
- No functional data are provided in the evidence, but coumarin derivatives are often explored for anticoagulant, antimicrobial, or fluorescent probe applications.
Key Structural and Functional Contrasts
| Property | 2-(4-Fluorobenzenesulfonamido)hexanoic Acid | DA-6 | 6-(Coumarin-acetylamino)hexanoic Acid |
|---|---|---|---|
| Core Functional Group | Sulfonamido + Fluorobenzene | Ester + Tertiary Amine | Coumarin-acetylamino |
| Solubility | Moderate (polar sulfonamido + carboxylic acid) | High (ester enhances lipophilicity) | Low (bulky coumarin group) |
| Biological Role | Hypothesized enzyme inhibition | ROS scavenging, photosynthesis enhancer | Potential fluorescence/anticoagulant |
| Reported Applications | None in provided evidence | Agriculture (chilling stress mitigation) | Undocumented in evidence |
Biological Activity
2-(4-Fluorobenzenesulfonamido)hexanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
2-(4-Fluorobenzenesulfonamido)hexanoic acid features a sulfonamide group attached to a hexanoic acid backbone, with a fluorobenzene moiety that may influence its biological interactions. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, which are critical factors in drug design.
The biological activity of 2-(4-fluorobenzenesulfonamido)hexanoic acid is primarily attributed to its interaction with specific biological targets. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition can disrupt bacterial growth and proliferation. Additionally, compounds with similar structures have shown potential in modulating glycolytic pathways, particularly in cancer cells.
Biological Activity Findings
Recent studies have highlighted various aspects of the biological activity of 2-(4-fluorobenzenesulfonamido)hexanoic acid:
- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties against a range of bacterial strains. In vitro studies demonstrate that 2-(4-fluorobenzenesulfonamido)hexanoic acid has effective bacteriostatic activity against Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The compound has also been evaluated for its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Comparative studies show that this compound exhibits moderate antioxidant activity compared to other phenolic compounds.
- Cytotoxic Effects : In cancer research, derivatives similar to 2-(4-fluorobenzenesulfonamido)hexanoic acid have demonstrated cytotoxic effects against various cancer cell lines. These effects are often associated with the inhibition of glycolysis, which is upregulated in many aggressive tumors.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of sulfonamide derivatives showed that 2-(4-fluorobenzenesulfonamido)hexanoic acid inhibited the growth of E. coli and Staphylococcus aureus with MIC values comparable to standard antibiotics .
- Cytotoxicity in Cancer Cells : In vitro assays revealed that this compound induced apoptosis in glioblastoma cells, suggesting its potential as a therapeutic agent in targeting metabolic pathways critical for tumor survival .
- Antioxidant Activity Assessment : Using DPPH and ABTS assays, the antioxidant activity of 2-(4-fluorobenzenesulfonamido)hexanoic acid was evaluated alongside known antioxidants. The results indicated that while it exhibited some antioxidant properties, it was less potent than established antioxidants like ascorbic acid .
Table 1: Antimicrobial Activity of 2-(4-Fluorobenzenesulfonamido)hexanoic Acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Table 2: Cytotoxicity Results in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| U87 (Glioblastoma) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 28 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
